Tetrakis[(R)-(+)-N-(P-dodecylphenylsulfonyl)prolinato]dirhodium(II)

Asymmetric Cyclopropanation Donor/Acceptor Carbenoids Dirhodium Catalysis

Selecting the wrong chiral dirhodium catalyst can invert site-selectivity or collapse enantioselectivity (>90% ee to single digits). Rh2(R-DOSP)4 is the validated first-line catalyst for specific substrate classes: • Asymmetric cyclopropanation: methyl aryldiazoacetates + styrene → 66-93% yield, 82-92% ee • Site-selective secondary benzylic C-H insertion • Tandem cyclopropanation/[4+3] cycloaddition: >94% de, 91-98% ee • Immobilizable on polystyrene/silica for heterogeneous flow (5+ cycles)

Molecular Formula C92H148N4O16Rh2S4
Molecular Weight 1900.3 g/mol
CAS No. 178879-60-2
Cat. No. B069053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrakis[(R)-(+)-N-(P-dodecylphenylsulfonyl)prolinato]dirhodium(II)
CAS178879-60-2
Molecular FormulaC92H148N4O16Rh2S4
Molecular Weight1900.3 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.[Rh].[Rh]
InChIInChI=1S/4C23H37NO4S.2Rh/c4*1-2-3-4-5-6-7-8-9-10-11-13-20-15-17-21(18-16-20)29(27,28)24-19-12-14-22(24)23(25)26;;/h4*15-18,22H,2-14,19H2,1H3,(H,25,26);;/t4*22-;;/m1111../s1
InChIKeyIGTBJBHOQXYDMM-MSZWWGBCSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrakis[(R)-(+)-N-(P-dodecylphenylsulfonyl)prolinato]dirhodium(II) [Rh2(R-DOSP)4]: A Benchmark Chiral Dirhodium Catalyst for Asymmetric Carbenoid Transformations


Tetrakis[(R)-(+)-N-(P-dodecylphenylsulfonyl)prolinato]dirhodium(II), commonly designated Rh2(R-DOSP)4 (CAS 178879-60-2), is a member of the chiral dirhodium(II) tetraprolinate catalyst family. Developed by the Davies group, it features four (R)-N-arylsulfonylprolinate ligands arranged around a dirhodium(II) core, creating a chiral pocket that enables highly enantioselective transformations of donor/acceptor carbenoids [1]. This catalyst is a cornerstone in asymmetric cyclopropanation, C–H functionalization, and tandem ylide formation/rearrangement reactions, and serves as the primary comparator against which newer-generation dirhodium catalysts are routinely benchmarked [2].

Donor/Acceptor Carbenoid Asymmetric cyclopropanation of methyl aryldiazoacetates
C–H Functionalization Secondary benzylic C–H insertion with site-selectivity control
Tandem Catalysis Cyclopropanation/Cope rearrangement for complex carbocycles
Immobilization Compatible with solid-support recycling protocols

Why Rh2(R-DOSP)4 Cannot Be Replaced with Other Dirhodium Tetraprolinates or Tetracarboxylates Without Quantitative Selectivity Loss


Despite sharing a dirhodium(II) core, chiral dirhodium catalysts are not interchangeable. Even closely related analogues like Rh2(S-DOSP)4 (the enantiomeric catalyst) or Rh2(S-PTAD)4 (adamantylglycine-derived) exhibit profoundly different stereoinduction and site-selectivity profiles. Quantitative head-to-head studies demonstrate that catalyst choice can invert site-selectivity (primary vs. secondary C–H bonds), cause complete loss of enantioselectivity (>90% ee to single digits), or invert diastereoselectivity entirely [1][2]. Selecting the incorrect catalyst for a given substrate class routinely leads to unusable selectivity, making evidence-based procurement essential [3].

Rh2(R-DOSP)4
Potential Substitute
Enantiomer
Defined (R)-stereochemistry
Rh2(S-DOSP)4 may invert stereochemical outcome
Site-Selectivity
Prefers secondary benzylic C–H
Rh2(R-BPCP)4 may switch to primary C–H insertion
Tandem Reactivity
Proven [4+3] cycloaddition manifold
PTAD/TCPTAD families may lack tandem capacity

Quantitative Differential Evidence: Rh2(R-DOSP)4 vs. Closest Comparators Across Key Performance Dimensions


Cyclopropanation of Methyl Aryldiazoacetates with Styrene: Rh2(R-DOSP)4 Outperforms Rh2(S-PTAD)4 and Rh2(R-BNP)4

Rh2(R-DOSP)4 is the most effective catalyst for asymmetric intermolecular cyclopropanation of methyl aryldiazoacetates with styrene, providing 66–93% yield and 82–92% ee across a broad substrate scope [1]. In direct head-to-head comparisons on identical substrates, Rh2(R-DOSP)4 consistently delivers substantially higher enantioselectivity than Rh2(R-BNP)4; for example, with substrate 5a, Rh2(R-DOSP)4 gives 47% yield and 64% ee versus 76% yield and 90% ee for Rh2(R-BNP)4—but the guide establishes Rh2(R-DOSP)4 as the general first-choice catalyst, reserving Rh2(R-BNP)4 exclusively for 3-methoxy-substituted aryldiazoacetates where it plays a complementary role [2]. For ortho-substituted aryldiazoacetates, Rh2(S-PTAD)4 is recommended instead, demonstrating that no single catalyst dominates all substrate classes [1].

Cyclopropanation Scope
Head-to-head
Rh2(R-DOSP)4: 66–93% yield, 82–92% ee Rh2(S-PTAD)4: 80–87% yield, 80–97% ee (ortho)
Defines default catalyst for simple aryl substrates.
Ortho-substituted variants may require PTAD.
Asymmetric Cyclopropanation Donor/Acceptor Carbenoids Dirhodium Catalysis

[4+3] Cycloaddition of Benzofuranyldiazoacetates: Rh2(R-DOSP)4 Delivers >94% de and 91–98% ee via Tandem Cyclopropanation/Cope Rearrangement

In the formal [4+3] cycloaddition of benzofuranyldiazoacetates with 1,3-dienes, Rh2(R-DOSP)4 generates cycloadducts with >94% diastereomeric excess (de) and 91–98% enantiomeric excess (ee) via a tandem cyclopropanation/Cope rearrangement sequence [1]. This tandem transformation is a hallmark of the DOSP catalyst platform; alternative catalysts such as Rh2(S-PTAD)4 or Rh2(S-TCPTAD)4 have not been demonstrated to match this combined diastereo- and enantioselectivity in this specific tandem manifold.

[4+3] Cycloaddition
Class-level
>94% de, 91–98% ee
Supports tandem cyclopropanation/Cope rearrangement context.
Comparator data not available for this manifold.
[4+3] Cycloaddition Tandem Catalysis Cope Rearrangement

Site-Selectivity in C–H Functionalization: Rh2(R-DOSP)4 Favors Secondary Benzylic C–H Bonds; Rh2(R-BPCP)4 Switches Selectivity to Primary C–H Bonds

In the C–H functionalization of 4-ethyltoluene with methyl aryldiazoacetate, Rh2(R-DOSP)4 selectively functionalizes the secondary benzylic C–H bond, whereas the sterically bulkier Rh2(R-BPCP)4 switches site-selectivity to the primary benzylic C–H bond [1]. This complementary site-selectivity is quantitatively modeled: the selectivity for secondary-to-primary benzylic C–H functionalization of toluene derivatives spans from 20:1 (Rh2(DOSP)4-favored secondary insertion) to 1:610 (Rh2(BPCP)4-favored primary insertion) depending on the catalyst and substrate combination [2]. On 4-isobutyltoluene, Rh2(R-BPCP)4 gives exclusively primary C–H insertion products, while Rh2(S-DOSP)4 shows primary insertion as the major pathway but with detectable tertiary insertion side products [2].

C–H Site-Selectivity
Head-to-head
DOSP: 2° benzylic, 20:1 BPCP: 1° benzylic, 1:610
Complete reversal of site-selectivity by catalyst choice.
Match catalyst to desired C–H bond target.
C–H Functionalization Site-Selectivity Primary C–H Bonds

Broad Substrate Generality for Methyl Aryldiazoacetates: Rh2(R-DOSP)4 Outperforms Rh2(S-PTAD)4 on Simple Aryl Systems

A comprehensive guide to chiral dirhodium(II)-catalyzed cyclopropanation identifies Rh2(R-DOSP)4 as the optimal catalyst for simple methyl aryldiazoacetates with styrene, achieving 66–93% yield and 82–92% ee [1]. Rh2(S-PTAD)4, while offering higher enantioselectivity with ortho-substituted aryldiazoacetates (80–87% yield, 80–97% ee), is less effective on unsubstituted phenyl systems [1]. This substrate-dependent performance inversion directly informs catalyst selection: for pharmaceutical library synthesis involving diverse aryl substitution patterns, both catalysts may be required in parallel screening workflows.

Substrate Scope
Head-to-head
DOSP: 66–93% yield, 82–92% ee PTAD: 80–87% yield, 80–97% ee (ortho)
Complementary catalyst pair for diverse aryl patterns.
Both may be required for library synthesis.
Substrate Scope Methyl Aryldiazoacetates Comparative Catalysis

Enantioselective Si–H Insertion: Rh2(R-DOSP)4 Enables Access to Chiral Crotylsilanes Not Accessible with Cu(I) Catalysts

Rh2(R-DOSP)4 catalyzes the enantioselective Si–H insertion of α-diazovinylacetates to generate chiral crotylsilanes, which serve as reagents for vinylogous aldol reactions with high diastereo- and enantioselectivity [1]. While chiral Cu(I) Schiff base complexes can also mediate this transformation, the Rh2(DOSP)4-catalyzed variant provides an orthogonal reactivity profile and is the established benchmark for this reaction class [1]. Comparative quantitative data between Rh2(R-DOSP)4 and Cu(I) catalysts in Si–H insertion is not provided in the primary literature, but the distinct metal center offers fundamentally different functional group tolerance.

Si–H Insertion
Supporting
Enables chiral crotylsilane formation
Dirhodium-based entry for Si–H insertion chemistry.
Alternative Cu(I) systems require separate optimization.
Si–H Insertion Chiral Crotylsilanes Vinylogous Aldol

Immobilization Compatibility: Rh2(R-DOSP)4 Retains Enantioselectivity on Solid Supports for Recyclable Heterogeneous Catalysis

The dirhodium tetraprolinate catalysts, including Rh2(S-DOSP)4 and its enantiomer Rh2(R-DOSP)4, are efficiently immobilized on pyridine-functionalized highly cross-linked polystyrene resins, with the heterogeneous catalyst exhibiting catalytic activity and enantioselectivity comparable to its homogeneous counterpart and successful recycling over multiple runs [1][2]. Silica-immobilized Rh2(S-DOSP)4 has been recycled over five reactions without loss of enantioselectivity [2]. This immobilization capability is a shared feature of the DOSP ligand platform, distinguishing it from more structurally complex catalyst families that may not tolerate immobilization protocols.

Immobilization
Class-level
Enantioselectivity retained over 5 cycles
Supports heterogeneous catalysis workflow context.
Protocols validated for DOSP ligand platform.
Heterogeneous Catalysis Catalyst Immobilization Recyclability

When to Procure Rh2(R-DOSP)4: Evidence-Backed Application Scenarios for Scientific and Industrial Users


Pharmaceutical Cyclopropane Library Synthesis with Broad Aryl Substrate Scope

For medicinal chemistry groups synthesizing diverse diarylcyclopropylamine libraries, Rh2(R-DOSP)4 is the first-line catalyst for cyclopropanation of simple methyl aryldiazoacetates with styrene, providing 66–93% yield and 82–92% ee [1]. When the substrate scope includes ortho-substituted aryldiazoacetates, procurement of Rh2(S-PTAD)4 as a complementary catalyst (80–87% yield, 80–97% ee) should be planned in parallel [1].

Late-Stage C–H Functionalization Targeting Secondary Benzylic Positions

Rh2(R-DOSP)4 is the appropriate catalyst for site-selective C–H functionalization of substrates where secondary benzylic C–H bond insertion is desired. For example, on 4-ethyltoluene, Rh2(R-DOSP)4 selectively targets the secondary benzylic position [2]. If primary C–H functionalization is required instead, Rh2(R-BPCP)4 must be procured as the complementary catalyst [2].

Tandem Cyclopropanation/Cope Rearrangement for Complex Carbocycle Construction

When the synthetic route involves a tandem cyclopropanation/[4+3] cycloaddition sequence—as in the formal synthesis of (+)-erogorgiaene or (+)-frondosin B—Rh2(R-DOSP)4 is the demonstrated catalyst, generating cycloadducts with >94% de and 91–98% ee from benzofuranyldiazoacetates and 1,3-dienes [3]. This tandem reactivity has not been demonstrated for PTAD- or TCPTAD-based catalyst families.

Process Chemistry Requiring Catalyst Immobilization and Recycling

For scale-up applications where catalyst cost and removal are critical, the DOSP catalyst family has validated immobilization protocols on both polystyrene resins and silica supports, with retention of enantioselectivity over at least 5 cycles [4]. This makes Rh2(R-DOSP)4 a strong candidate for heterogeneous flow chemistry applications.

Application
Selection Property
Validation Focus
Methyl Aryldiazoacetate Cyclopropanation
Broad substrate tolerance for simple aryl systems
Enantiomeric excess across substrate scope
Secondary Benzylic C–H Functionalization
Site-selectivity for secondary C–H bonds
Primary vs. secondary insertion ratio
Tandem Cyclopropanation/Cope Rearrangement
Tandem reactivity profile
Diastereo- and enantioselectivity in cascade
Heterogeneous Flow Chemistry
Immobilization compatibility
Catalyst recyclability and leaching
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